molecular formula C14H15NO2S B11083368 Ethanone, 2-(4-dimethylaminophenyl)-2-hydroxy-1-(thiophen-2-yl)-

Ethanone, 2-(4-dimethylaminophenyl)-2-hydroxy-1-(thiophen-2-yl)-

Cat. No.: B11083368
M. Wt: 261.34 g/mol
InChI Key: UGEGUMLCTVHGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE is a complex organic compound that features a dimethylamino group, a phenyl ring, a hydroxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with thiophene-2-carbaldehyde under basic conditions to form the intermediate compound, which is then subjected to further reactions to introduce the hydroxy group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield various alcohol derivatives .

Scientific Research Applications

2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXY-1-(THIOPHEN-2-YL)ETHAN-1-ONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and thiophene rings enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-hydroxy-1-thiophen-2-ylethanone

InChI

InChI=1S/C14H15NO2S/c1-15(2)11-7-5-10(6-8-11)13(16)14(17)12-4-3-9-18-12/h3-9,13,16H,1-2H3

InChI Key

UGEGUMLCTVHGOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)C2=CC=CS2)O

Origin of Product

United States

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